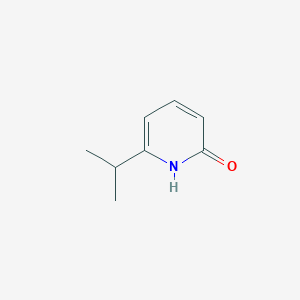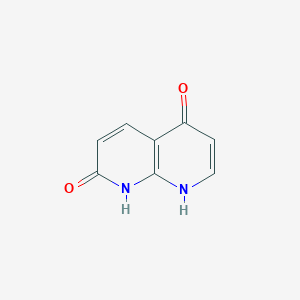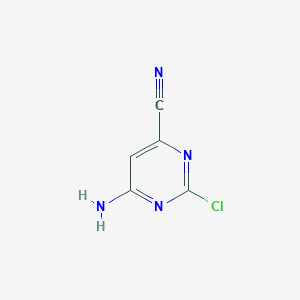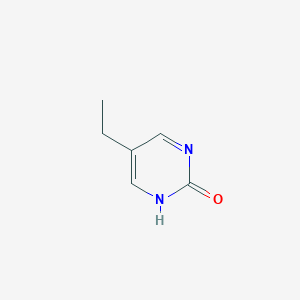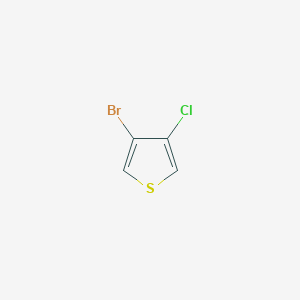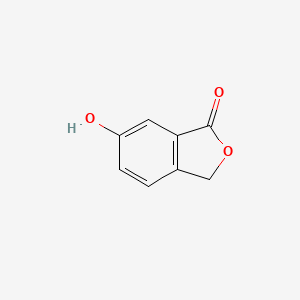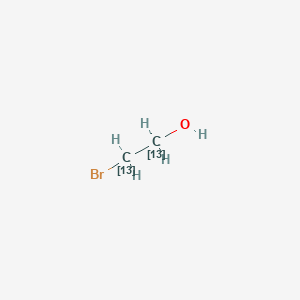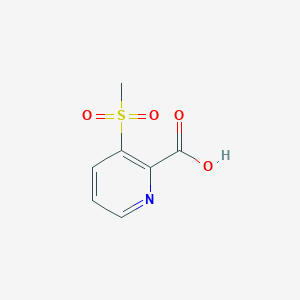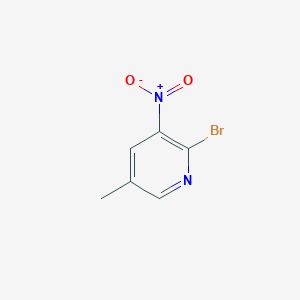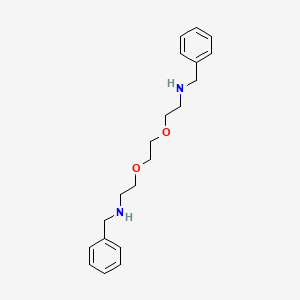
1,2-ビス(2-ベンジルアミノエトキシ)エタン
概要
説明
1,2-Bis(2-benzylaminoethoxy)ethane: is an organic compound with the molecular formula C20H28N2O2 and a molecular weight of 328.45 g/mol . It is a colorless or pale yellow liquid . This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical structure and properties.
科学的研究の応用
1,2-Bis(2-benzylaminoethoxy)ethane has several applications in scientific research:
生化学分析
Biochemical Properties
1,2-Bis(2-benzylaminoethoxy)ethane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, altering their activity and influencing various biochemical pathways . For instance, it can interact with proteases, modifying their catalytic activity and affecting protein degradation processes. Additionally, 1,2-Bis(2-benzylaminoethoxy)ethane can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of 1,2-Bis(2-benzylaminoethoxy)ethane on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial in cell signaling pathways . By affecting kinase activity, 1,2-Bis(2-benzylaminoethoxy)ethane can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 1,2-Bis(2-benzylaminoethoxy)ethane exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, 1,2-Bis(2-benzylaminoethoxy)ethane can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(2-benzylaminoethoxy)ethane can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 1,2-Bis(2-benzylaminoethoxy)ethane may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1,2-Bis(2-benzylaminoethoxy)ethane vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating cellular responses . At high doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the toxic effects of 1,2-Bis(2-benzylaminoethoxy)ethane become pronounced, leading to significant health risks in animal models .
Metabolic Pathways
1,2-Bis(2-benzylaminoethoxy)ethane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence the activity of metabolic enzymes, thereby affecting the levels of metabolites and the overall metabolic flux. For example, it can modulate the activity of dehydrogenases, which play a crucial role in oxidative metabolism. By altering enzyme activity, 1,2-Bis(2-benzylaminoethoxy)ethane can impact the balance between catabolic and anabolic pathways within cells.
Transport and Distribution
The transport and distribution of 1,2-Bis(2-benzylaminoethoxy)ethane within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments. Once inside the cell, 1,2-Bis(2-benzylaminoethoxy)ethane can bind to specific proteins, influencing its localization and accumulation within different cellular regions . This distribution pattern is crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
1,2-Bis(2-benzylaminoethoxy)ethane exhibits specific subcellular localization, which is essential for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of 1,2-Bis(2-benzylaminoethoxy)ethane can influence its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions:
1,2-Bis(2-benzylaminoethoxy)ethane can be synthesized through the reaction of ethylene glycol with benzylamine in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C2H4(OH)2+2C6H5CH2NH2→C20H28N2O2+2H2O
Industrial Production Methods:
In industrial settings, the production of 1,2-Bis(2-benzylaminoethoxy)ethane involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in its pure form .
化学反応の分析
Types of Reactions:
1,2-Bis(2-benzylaminoethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the benzylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used under acidic or basic conditions.
Reduction: Reducing agents like or are commonly used.
Substitution: Substitution reactions can be carried out using various reagents depending on the desired functional group to be introduced.
Major Products Formed:
Oxidation: Formation of oxides or other oxidation products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
作用機序
The mechanism of action of 1,2-Bis(2-benzylaminoethoxy)ethane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound can form complexes with metal ions or other molecules, influencing their activity and function . The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.
類似化合物との比較
1,2-Bis(2-aminoethoxy)ethane: Similar structure but lacks the benzyl groups.
1,2-Bis(2-hydroxyethoxy)ethane: Similar structure but contains hydroxyl groups instead of benzylamino groups.
Uniqueness:
1,2-Bis(2-benzylaminoethoxy)ethane is unique due to the presence of benzylamino groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .
特性
IUPAC Name |
N-benzyl-2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-3-7-19(8-4-1)17-21-11-13-23-15-16-24-14-12-22-18-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGBHFZAGTXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCOCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503988 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(N-benzylethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66582-26-1 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(N-benzylethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(2-benzylaminoethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
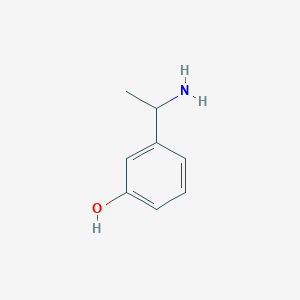
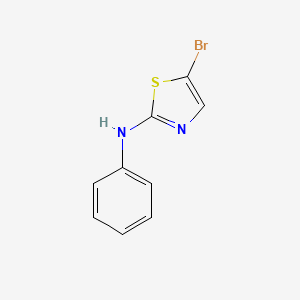
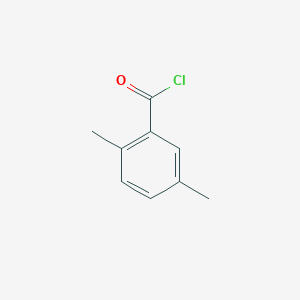
![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)
